molecular formula C14H18ClNO B1465186 2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide CAS No. 23459-43-0

2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide

Cat. No. B1465186
CAS RN: 23459-43-0
M. Wt: 251.75 g/mol
InChI Key: ZBPDWWZMWVJDOX-UHFFFAOYSA-N
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Description

2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H18ClNO and a molecular weight of 251.75 .

Scientific Research Applications

Metabolic Pathways in Human and Rat Liver Microsomes A study investigated the metabolism of chloroacetamide herbicides (including 2-chloro-N-(2,6-diethylphenyl)acetamide) in human and rat liver microsomes. The findings indicate a complex metabolic activation pathway potentially linked to the carcinogenicity of these compounds. Human liver microsomes were able to metabolize certain chloroacetamide herbicides, producing specific metabolites, suggesting species-specific metabolic pathways and potential implications for human exposure to these herbicides (Coleman et al., 2000).

Synthesis and Characterization A research study detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through several chemical reactions starting from N-methylaniline and chloracetyl chloride. This process involved steps like acetylation, esterification, and ester interchange, showcasing the complexity and precision required in synthesizing derivatives of chloroacetamide compounds (Zhong-cheng & Wan-yin, 2002).

Conformational Analysis and Polarity Studies have focused on the conformational analysis and determination of polarity of various chloro-N-phenyl-acetamide derivatives. Understanding the conformations and molecular structure is crucial in the scientific applications of these compounds, especially in fields like drug design and material science. These studies provide insights into the preferred conformations and molecular interactions of these compounds (Ishmaeva et al., 2015).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-10-13(17)16-14(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPDWWZMWVJDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[cyclopentyl(phenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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